Structural Advantage: Secondary vs. Tertiary Amine
The target compound is structurally distinguished from the commercially available N-methyl analog (3,4-Difluoro-N-methylbenzylamine) by the presence of a branched 2-methylbutyl substituent on the amine nitrogen rather than a simple methyl group . This substitution changes the amine from a tertiary amine (in the N-methyl analog) to a secondary amine in the target compound. Secondary amines can serve as hydrogen bond donors in addition to acceptors, unlike tertiary amines, which may significantly impact binding interactions at target proteins [1]. Furthermore, the 2-methylbutyl chain introduces a chiral center and extends the molecular reach by approximately 2-3 Å compared to the methyl group, potentially accessing distinct binding subpockets in receptor cavities or enzyme active sites [2].
| Evidence Dimension | Structural and functional group comparison |
|---|---|
| Target Compound Data | Secondary amine (hydrogen bond donor + acceptor); branched C5 alkyl chain (2-methylbutyl) |
| Comparator Or Baseline | N-Methyl-3,4-difluorobenzylamine: Tertiary amine (hydrogen bond acceptor only); C1 methyl substituent |
| Quantified Difference | Hydrogen bond donor capacity present vs. absent; side chain length difference: C5 vs. C1 |
| Conditions | Computational structural comparison; no direct binding assay data available |
Why This Matters
The secondary amine functionality in the target compound enables hydrogen bond donation, which may be essential for interactions with specific protein backbone carbonyls or side chain acceptors that tertiary amine analogs cannot engage.
- [1] Amgen Inc. Heterocyclic compounds and their use as inhibitors of PI3K activity. WO2012003283A1. Filed June 29, 2011. View Source
- [2] Tromp RA, Spanjersberg RF, von Frijtag Drabbe Künzel JK, IJzerman AP. Inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines. J Med Chem. 2005;48(1):321-9. View Source
